molecular formula C9H8N2O2 B6151388 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 1242427-38-8

4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B6151388
CAS No.: 1242427-38-8
M. Wt: 176.2
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Description

4-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrole and pyridine ring system. Pyrrolopyridine derivatives are known for their biological activity, often serving as scaffolds in drug discovery due to their resemblance to indole alkaloids and ability to interact with biological targets .

Properties

CAS No.

1242427-38-8

Molecular Formula

C9H8N2O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by functionalization at the 2-carboxylic acid position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and carboxylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolo[3,2-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolo[3,2-c]pyridine derivatives.

Scientific Research Applications

4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways that are crucial for cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural differences and properties of 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and related compounds:

Compound Name Substituents Ring Junction Molecular Weight (g/mol) Key Characteristics
This compound 4-Me, 2-COOH [3,2-c] ~191.2 (calculated) Methyl group enhances lipophilicity; potential antimicrobial activity
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid 6-Cl, 2-COOH [3,2-c] 212.6 (CAS 800401-54-1) Electron-withdrawing Cl increases acidity; used in synthetic intermediates
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH [2,3-c] ~212.6 (calculated) Altered ring junction ([2,3-c]) shifts substituent positions; 71% synthesis yield
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-OMe, 2-COOH [2,3-c] ~208.2 (calculated) Methoxy group improves solubility; 80% synthesis yield
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 1-Et, 3-COOH [2,3-c] ~220.2 (calculated) N-ethylation alters ring electronics; carboxylic acid at position 3
Key Observations:
  • Ring Junction Differences : The [3,2-c] vs. [2,3-c] junction shifts substituent positions. For example, a methyl at position 4 in [3,2-c] systems (target compound) occupies a distinct spatial orientation compared to substituents in [2,3-c] analogs, affecting intermolecular interactions .
  • Substituent Electronic Effects : Electron-donating groups (e.g., methyl) increase lipophilicity and may enhance membrane permeability, while electron-withdrawing groups (e.g., Cl) elevate carboxylic acid acidity, influencing binding to targets .
  • Synthetic Yields : Chlorinated derivatives (e.g., 5-Cl, 6-Cl) exhibit lower yields (71–80%) compared to unsubstituted analogs (95%), likely due to steric or electronic challenges during synthesis .
Solubility and Acidity
  • The methyl group in the target compound improves lipid solubility, which is advantageous for crossing biological membranes.
  • Carboxylic acid pKa values are influenced by substituents: chloro groups lower pKa (increasing acidity), whereas methyl groups have a milder electron-donating effect .

Biological Activity

4-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities. This compound, with the molecular formula C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol, features a pyrrolo structure fused with a pyridine ring and includes a carboxylic acid functional group. Its unique chemical properties suggest various applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The structural complexity of this compound arises from its multiple functional groups. The presence of the methyl group at the 4-position of the pyrrolo ring enhances its biological profile by influencing its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
SolubilitySoluble in various solvents

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer domains.

Anti-inflammatory Activity

Studies have shown that this compound can inhibit specific enzymes involved in inflammatory processes. Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. The mechanism involves interaction with Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various pathophysiological conditions.

Anticancer Properties

In vitro studies demonstrate that this compound inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis. The compound's action appears to modulate key signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are crucial for cell survival and proliferation.

The primary biochemical pathways affected by this compound include:

  • FGFR Inhibition : Reduces proliferation signals.
  • RAS–MEK–ERK Pathway : Alters cell growth dynamics.
  • PI3K–Akt Pathway : Affects survival signals leading to apoptosis.

Case Studies

  • Study on Antiviral Activity : Derivatives of this compound have been explored for their antiviral properties, particularly against HIV-1 protease. The synthesis of structurally related compounds has shown promising results in inhibiting viral replication.
  • Antimalarial Applications : Research has also indicated potential antimalarial activity through structural modifications of the compound, enhancing its efficacy against malaria parasites.

Synthesis Methods

Several synthetic routes exist for producing this compound, including:

  • Cyclization of appropriate precursors under acidic or basic conditions.
  • Oxidation and carboxylation steps to introduce the carboxylic acid group.

These methods can yield derivatives with enhanced biological activities or improved solubility characteristics.

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